N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE
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Overview
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The phenylsulfonyl and anilino groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and acids.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific reaction conditions.
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, the compound can act as a ligand for receptors, modulating their signaling pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A simpler benzothiazole derivative with known anti-cancer and anti-inflammatory activities.
6-methylbenzothiazole: A methyl-substituted benzothiazole with applications in medicinal chemistry and material science.
Phenylsulfonylbenzothiazole: A compound with similar sulfonyl and benzothiazole moieties, studied for its antimicrobial and enzyme inhibitory properties.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are distinct from other benzothiazole derivatives .
Properties
Molecular Formula |
C28H23N3O3S2 |
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Molecular Weight |
513.6g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C28H23N3O3S2/c1-20-12-17-25-26(18-20)35-28(30-25)21-13-15-22(16-14-21)29-27(32)19-31(23-8-4-2-5-9-23)36(33,34)24-10-6-3-7-11-24/h2-18H,19H2,1H3,(H,29,32) |
InChI Key |
CJNBGMDZQSHOIC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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